4-oxo-N-[2-(1-pyrrolidinyl)ethyl]-3,4-dihydro-2-quinazolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-N-[2-(1-pyrrolidinyl)ethyl]-3,4-dihydro-2-quinazolinecarboxamide is a complex organic compound that features a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-[2-(1-pyrrolidinyl)ethyl]-3,4-dihydro-2-quinazolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core is formed through cyclization reactions.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via nucleophilic substitution reactions, often using pyrrolidine as a reagent.
Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-[2-(1-pyrrolidinyl)ethyl]-3,4-dihydro-2-quinazolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
4-oxo-N-[2-(1-pyrrolidinyl)ethyl]-3,4-dihydro-2-quinazolinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-oxo-N-[2-(1-pyrrolidinyl)ethyl]-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid
- Ethyl 4-oxo-1-piperidinecarboxylate
- 2-oxo-4-phenyl-1-pyrrolidineacetic acid ethyl ester
Uniqueness
4-oxo-N-[2-(1-pyrrolidinyl)ethyl]-3,4-dihydro-2-quinazolinecarboxamide is unique due to its specific quinazoline core structure combined with the pyrrolidinyl group, which imparts distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C15H18N4O2 |
---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
4-oxo-N-(2-pyrrolidin-1-ylethyl)-3H-quinazoline-2-carboxamide |
InChI |
InChI=1S/C15H18N4O2/c20-14-11-5-1-2-6-12(11)17-13(18-14)15(21)16-7-10-19-8-3-4-9-19/h1-2,5-6H,3-4,7-10H2,(H,16,21)(H,17,18,20) |
InChI Key |
ODBYZCJECFMUQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.